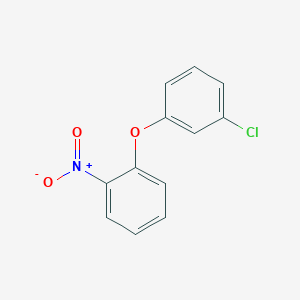

1-(3-Chlorophenoxy)-2-nitrobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-chlorophenoxy)-2-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO3/c13-9-4-3-5-10(8-9)17-12-7-2-1-6-11(12)14(15)16/h1-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOUXCORJALFMHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Reaction Mechanisms and Chemical Transformations of 1 3 Chlorophenoxy 2 Nitrobenzene

Mechanistic Studies of Electrophilic Aromatic Substitution on Substituted Phenoxy-Nitrobenzenes

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, involving the replacement of a hydrogen atom on an aromatic ring with an electrophile. byjus.com The mechanism typically proceeds in two steps: the initial attack of the electrophile on the electron-rich aromatic ring to form a carbocation intermediate (arenium ion or σ-complex), followed by the rapid removal of a proton to restore aromaticity. msu.edumasterorganicchemistry.com

Influence of Phenoxy and Nitro Groups on Aromatic Ring Reactivity

The reactivity of the two aromatic rings in 1-(3-chlorophenoxy)-2-nitrobenzene towards electrophiles is significantly different due to the directing effects of the substituents.

The Phenoxy Ring System : The phenoxy group (–OAr) attached to the nitrobenzene (B124822) ring and the chlorine atom on the second ring both influence reactivity. The ether oxygen, through its lone pairs, can donate electron density to its attached ring via resonance, which is an activating effect. libretexts.org Conversely, the electronegativity of the oxygen and chlorine atoms exerts an electron-withdrawing inductive effect. libretexts.org For phenoxy groups, the resonance effect generally outweighs the inductive effect, making the ring more electron-rich and thus activated towards electrophilic attack compared to unsubstituted benzene (B151609). libretexts.org The chlorine atom is deactivating due to its strong inductive effect but is considered an ortho-, para-director because of its lone pairs' ability to participate in resonance. youtube.com

The Nitrobenzene Ring System : The nitro group (–NO₂) is a powerful electron-withdrawing group, primarily through a strong resonance effect and also an inductive effect. numberanalytics.comvaia.com This withdrawal of electron density significantly deactivates the aromatic ring to which it is attached, making it much less susceptible to electrophilic attack than benzene. youtube.com The phenoxy group attached to this ring is activating, but its effect is counteracted by the potent deactivating nature of the ortho-nitro group.

Interactive Table: Influence of Substituents on Aromatic Ring Reactivity

| Substituent | Effect on Ring | Nature | Directing Influence |

| -OAr (Phenoxy) | Activating | Electron-donating (Resonance) > Electron-withdrawing (Inductive) | Ortho, Para |

| -NO₂ (Nitro) | Deactivating | Strong electron-withdrawing (Resonance and Inductive) | Meta |

| -Cl (Chloro) | Deactivating | Electron-withdrawing (Inductive) > Electron-donating (Resonance) | Ortho, Para |

Regioselectivity and Kinetics in Further Substitution Reactions

The regioselectivity—the position at which substitution occurs—is determined by the stability of the arenium ion intermediate formed during the reaction.

On the Chlorophenoxy Ring : The phenoxy group is an ortho-, para-director. ncert.nic.in Therefore, incoming electrophiles will preferentially attack the positions ortho and para to the oxygen atom. The chlorine atom is also an ortho-, para-director. The ultimate position of substitution will be determined by the combined electronic and steric effects of both substituents. Kinetic studies show that electron-donating groups speed up the reaction by stabilizing the positively charged arenium ion intermediate. youtube.com

On the Nitrobenzene Ring : The nitro group is a strong meta-director for electrophilic substitution. vaia.com This is because attack at the ortho and para positions results in a resonance structure where a positive charge is placed on the carbon atom directly bonded to the electron-withdrawing nitro group, which is highly unfavorable. youtube.com Attack at the meta position avoids this destabilizing interaction. youtube.com The rate of substitution on this ring is significantly slower than on the chlorophenoxy ring due to the strong deactivating effect of the nitro group. youtube.com Theoretical studies on the chlorination of nitrobenzene have shown that the orientation of the incoming electrophile is governed by the stability of the Wheland (arenium) intermediate. researchgate.net

Nucleophilic Displacement Reactions Involving Aromatic Halogen and Nitro Groups

Nucleophilic aromatic substitution (SNAr) is a key reaction for compounds like this compound. This reaction is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring. numberanalytics.comlibretexts.org

Substitution of Chlorine in Chloronitrobenzene Derivatives

The chlorine atom on the phenoxy ring is not activated towards nucleophilic attack because the ring lacks strong electron-withdrawing groups in the ortho and para positions. However, if we consider a related structure, 1-chloro-2-nitrobenzene (B146284), the chlorine atom is activated for nucleophilic substitution. The presence of the ortho-nitro group makes the ring electron-deficient and stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the SNAr reaction. nih.govyoutube.com

The mechanism is a two-step addition-elimination process:

Addition : The nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate. mdpi.com

Elimination : The leaving group (chloride ion) departs, restoring the aromaticity of the ring. mdpi.com

Kinetic studies on the reactions of 1-chloro-2-nitrobenzene derivatives with amines have shown that the rate of nucleophilic attack increases with the activating power of other ring substituents but can be hindered by steric repulsion at the reaction site. worktribe.com

Investigation of Nitro Group Displacement Mechanisms

While less common than halogen displacement, the nitro group can also act as a leaving group in nucleophilic aromatic substitution, a process known as ipso-substitution. The nucleofugality (leaving group ability) of the nitro group is significant, especially when the aromatic ring is highly activated by other electron-withdrawing groups. nih.gov For instance, in 2,2′,4,4′-tetranitrobenzophenone, the para-nitro groups are initially displaced by methoxy (B1213986) anions. rsc.org The mechanism is also believed to proceed via an addition-elimination pathway, similar to the displacement of halogens. nih.gov The presence of a carbonyl group ortho to a nitro group can enhance its reactivity towards displacement by aromatic amines. rsc.org

Reduction Mechanisms of the Nitro Functionality

The reduction of the nitro group is a fundamental transformation of nitroaromatic compounds, leading to various products depending on the reaction conditions and reducing agents. wikipedia.org The most common product from the complete reduction of an aromatic nitro group is the corresponding aniline (B41778). acs.org

The reduction generally proceeds through a series of intermediates. A widely accepted pathway, first proposed by Haber, involves the initial reduction of the nitro group (Ar-NO₂) to a nitroso compound (Ar-NO), followed by further reduction to a hydroxylamine (B1172632) (Ar-NHOH), and finally to the amine (Ar-NH₂). rsc.org

Interactive Table: Common Methods for Nitro Group Reduction

| Reduction Method | Reagents/Catalysts | Intermediate Products | Final Product |

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, Raney Ni acs.orgnumberanalytics.com | Nitroso, Hydroxylamine | Amine |

| Metal-Acid Reduction | Fe, Sn, or Zn in acidic media (e.g., HCl) wikipedia.org | Nitroso, Hydroxylamine | Amine |

| Hydride Reduction | NaBH₄, LiAlH₄ numberanalytics.com | Can lead to azo compounds, but amines are possible wikipedia.org | Varies (Amine, Azo compound) |

| Sulfide (B99878) Reduction | Na₂S, (NH₄)₂S, NaHS rsc.org | Nitroso, Hydroxylamine | Amine (often selective for one nitro group in dinitro compounds) |

Catalytic hydrogenation is a widely used and efficient method. numberanalytics.com Metal-catalyzed reductions, such as with iron in acidic conditions, are also common, particularly on an industrial scale. rsc.org The choice of reducing agent allows for control over the final product; for example, specific conditions can be used to isolate the hydroxylamine or form azo or azoxy compounds through condensation of intermediates. wikipedia.org

Catalytic Hydrogenation Pathways and Chemoselectivity to Aromatic Amines

Catalytic hydrogenation is a primary method for the reduction of nitroaromatic compounds to their corresponding anilines. commonorganicchemistry.comchemeurope.com This process is of significant industrial importance for the synthesis of a wide range of chemicals, including pharmaceuticals and dyes. researchgate.netacs.org The reaction typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel, in the presence of hydrogen gas. commonorganicchemistry.comchemeurope.com

The mechanism of catalytic hydrogenation of nitroarenes is complex and can proceed through different pathways. One proposed mechanism involves the initial reduction of the nitro group to a nitroso intermediate, followed by further reduction to a hydroxylamine, and finally to the amine. rsc.orgnumberanalytics.com Another pathway suggests the condensation of the nitroso and hydroxylamine intermediates to form an azoxy compound, which is then reduced to an azo compound and subsequently to the hydrazo compound before finally yielding the aniline. rsc.org

A significant challenge in the catalytic hydrogenation of substituted nitroaromatics like this compound is achieving chemoselectivity. This refers to the selective reduction of the nitro group without affecting other reducible functional groups present in the molecule, such as the chloro-substituent or the aromatic rings. researchgate.net While standard catalysts like Pt, Ru, or Ni can be non-chemoselective, modifying the catalyst or the support can dramatically improve selectivity. bohrium.com For instance, gold nanoparticles supported on materials with acid-base properties, like aluminum oxide, have demonstrated high chemoselectivity in the hydrogenation of nitroaromatics. acs.org The interaction between the metal nanoparticles and the support can facilitate the preferential adsorption and activation of the nitro group, leading to its selective reduction. acs.org

The product of the catalytic hydrogenation of this compound is 2-(3-Chlorophenoxy)aniline (B1339654). guidechem.comuni.lu

Table 1: Catalysts and Conditions for Catalytic Hydrogenation of Nitroaromatics

| Catalyst | Support | Conditions | Selectivity | Reference |

| Platinum (Pt), Ruthenium (Ru), Nickel (Ni) | - | Standard hydrogenation | Can be non-chemoselective | bohrium.com |

| Gold (Au) nanoparticles | Aluminum Oxide (Al₂O₃) | H₂ gas | High chemoselectivity for nitro group | acs.org |

| Platinum (Pt) single-atom and pseudo-single-atom | Iron Oxide (FeOx) | H₂ gas | Highly active and chemoselective | researchgate.net |

| Palladium on Carbon (Pd/C) | Carbon | H₂ gas | Common, but may affect other groups | commonorganicchemistry.com |

| Raney Nickel | - | H₂ gas | Effective, can be used to avoid dehalogenation | commonorganicchemistry.com |

Photoreduction Mechanisms of Nitroaromatic Compounds

The photoreduction of nitroaromatic compounds offers a green and sustainable alternative to traditional chemical reduction methods. rsc.org This process utilizes light energy, often in the presence of a semiconductor photocatalyst, to drive the reduction of the nitro group. acs.org Titanium dioxide (TiO₂) is a commonly explored photocatalyst for this purpose. acs.org

The mechanism of photoreduction involves the absorption of photons by the semiconductor, leading to the generation of electron-hole pairs. The photogenerated electrons then participate in the reduction of the nitroaromatic compound. The reaction can proceed through a stepwise hydrogenation route, where the nitro group is sequentially reduced to nitroso, hydroxylamine, and finally the amine. rsc.org An alternative indirect pathway may involve the formation of dimeric species like azoxybenzene (B3421426) and azobenzene, which are subsequently reduced to the aniline. rsc.org

The efficiency and selectivity of the photoreduction can be influenced by various factors, including the type of photocatalyst, the solvent, and the presence of hole scavengers. rsc.orguj.edu.pl For instance, the exposed facets of anatase TiO₂ crystals can affect the reaction rate and selectivity. uj.edu.pl The use of hole scavengers, such as methanol, can enhance the efficiency of the process by preventing the recombination of electron-hole pairs. uj.edu.pl

Electrochemical Reduction Processes

Electrochemical methods provide another sustainable and controllable approach for the reduction of nitroaromatic compounds. thieme-connect.comnih.gov This technique avoids the need for chemical reducing agents by supplying electrons directly through an electrode. acs.org The reduction potential of the nitro group makes it amenable to electrochemical transformation. dtic.mil

The electrochemical reduction of nitroaromatics typically proceeds in a stepwise manner. The initial two-electron reduction yields a nitroso intermediate. acs.org However, this species is often more easily reduced than the starting nitro compound, leading to a subsequent two-electron reduction to form the corresponding hydroxylamine. acs.org Further reduction of the hydroxylamine then produces the final amine product. nih.gov

Side reactions can occur, such as the condensation of the nitroso and hydroxylamine intermediates to form an azoxybenzene derivative, which can then undergo further reduction. acs.org The selectivity of the electrochemical reduction towards the desired amine product can be tuned by controlling parameters such as the electrode material, applied potential, pH of the electrolyte, and current density. acs.orgnih.gov For example, iron oxide coated electrodes have been shown to be effective for the reduction of nitroaromatic compounds. nih.gov

Reduction by Specific Chemical Reagents, including Sulfides

A variety of chemical reagents can be employed for the reduction of nitroaromatic compounds. These methods are often chosen based on their functional group tolerance and reaction conditions. organic-chemistry.org

One common method involves the use of metals in acidic media, such as iron in acetic acid or tin(II) chloride. chemeurope.comwikipedia.org These reagents are generally effective and can tolerate a range of other functional groups. commonorganicchemistry.com

Sodium sulfide (Na₂S) is a particularly useful reagent for the reduction of nitroarenes, especially when chemoselectivity is required. commonorganicchemistry.comchemeurope.com It can be used to selectively reduce one nitro group in the presence of another. commonorganicchemistry.com The reduction of nitrobenzene with sodium sulfide in aqueous ethanol (B145695) involves the hydrosulfide (B80085) and hydrodisulfide ions as the reducing species. researchgate.net The reaction is thought to proceed through a nitroso intermediate. researchgate.net The use of sodium sulfide in a pyridine/water system has also been reported as a rapid and efficient method for the reduction of nitro compounds.

Table 2: Common Chemical Reagents for Nitro Group Reduction

| Reagent | Conditions | Characteristics | Reference |

| Iron (Fe) | Acidic media (e.g., acetic acid) | Mild, high functional group tolerance | commonorganicchemistry.com |

| Tin(II) Chloride (SnCl₂) | Acidic media | Mild, good for sensitive substrates | wikipedia.org |

| Sodium Sulfide (Na₂S) | Aqueous ethanol or pyridine/water | Can be chemoselective | commonorganicchemistry.comresearchgate.net |

| Sodium Hydrosulfite (Na₂S₂O₄) | - | Effective reducing agent | wikipedia.org |

| Zinc (Zn) | Aqueous ammonium (B1175870) chloride or acidic conditions | Can produce hydroxylamines or anilines | commonorganicchemistry.comwikipedia.org |

Hydrolytic and Solvolytic Pathways of the Phenoxy Ether Linkage

The phenoxy ether linkage in this compound is generally stable but can undergo cleavage under certain conditions. Hydrolysis, the reaction with water, or solvolysis, the reaction with a solvent, can lead to the breaking of the ether bond.

The susceptibility of a diaryl ether to hydrolysis is influenced by the electronic nature of the substituents on the aromatic rings. Electron-withdrawing groups, such as the nitro group in the ortho position of this compound, can activate the aromatic ring towards nucleophilic attack. This can facilitate the cleavage of the ether linkage. For instance, chloronitrobenzene derivatives can undergo hydrolysis with aqueous sodium hydroxide (B78521) to form the corresponding hydroxy compound.

The solvolysis of related compounds, such as diarylmethyl p-nitrobenzoates, has been studied in aqueous ethanol and trifluoroethanol-water mixtures. rsc.org The rates of these reactions are dependent on the solvent composition and the substituents on the aromatic rings. rsc.org The mechanism of such reactions can involve the formation of a carbocation intermediate.

Radical Reactions and Their Mechanistic Implications in Aromatic Systems

Nitroaromatic compounds can participate in radical reactions, which have significant implications for their chemical behavior and biological activity. nih.gov The nitro group can undergo one-electron reduction to form a nitro anion radical. drugbank.com This radical intermediate can be involved in various subsequent reactions.

The formation of nitro radical anions is a key step in the "futile metabolism" of many nitroaryl compounds in biological systems. nih.gov In this process, the radical anion can transfer an electron to molecular oxygen to generate a superoxide (B77818) radical, regenerating the parent nitro compound. nih.gov While nitro radicals themselves are generally unreactive as damaging species, their formation can lead to the production of other reactive metabolites. nih.gov

Nitro-containing compounds are also important in synthetic organic chemistry, where they can be used in radical-initiated transformations to prepare a variety of other functional groups, such as amines, oximes, and alkenes. rsc.org The radical reactions involving the nitro group provide efficient pathways for the synthesis of complex molecules. rsc.org Furthermore, sunlight can catalyze nitration and halogenation reactions in aqueous environments through hydroxyl radical-initiated mechanisms. nih.gov

Advanced Spectroscopic and Structural Characterization of 1 3 Chlorophenoxy 2 Nitrobenzene

X-ray Crystallography for Solid-State Structure Elucidation

Conformational Analysis and Dihedral Angles of Substituent Groups

The three-dimensional structure of 1-(3-Chlorophenoxy)-2-nitrobenzene is defined by two key dihedral angles:

The C-O-C-C dihedral angle, which describes the twist between the two aromatic rings.

The C-C-N-O dihedral angle, which describes the orientation of the nitro group relative to the plane of its benzene (B151609) ring.

Factors Influencing Conformation:

The final conformation of the molecule in a crystalline state or in solution is a balance of several factors:

Steric Hindrance: The bulky nitro group at the ortho position to the ether linkage significantly restricts the free rotation around the C-O-C bond. This steric clash would likely force the two phenyl rings out of a coplanar arrangement to minimize repulsive interactions.

Electronic Effects: The electron-withdrawing nature of the nitro group and the chlorine atom, along with the electron-donating character of the ether oxygen, influences the electron density distribution across both aromatic rings. These electronic interactions can affect bond lengths and angles, and favor certain conformations over others.

Crystal Packing Forces: In the solid state, the way the molecules pack together in the crystal lattice can have a significant impact on the observed dihedral angles, sometimes trapping a conformation that is not the absolute energy minimum in the gas phase.

Expected Dihedral Angles Based on Analogous Structures:

In the absence of direct data for this compound, we can look at related compounds to predict the likely range of these dihedral angles.

Nitrobenzene (B124822): In nitrobenzene itself, the nitro group is often found to be twisted out of the plane of the benzene ring. This twist can vary depending on the crystalline environment and the presence of other substituents.

Diphenyl Ethers: In substituted diphenyl ethers, the two aromatic rings are typically not coplanar. The dihedral angles between the planes of the two rings can vary widely, often in the range of 60° to 90°, depending on the substitution pattern.

Given these considerations, it is highly probable that in this compound, both the nitro group and the two aromatic rings are significantly twisted with respect to each other. The exact values of these dihedral angles, however, would require a dedicated crystallographic or computational study.

Interactive Data Table of Expected Dihedral Angles (Hypothetical)

Since no experimental data is available, the following table is a hypothetical representation based on the analysis of similar structures. It illustrates the key dihedral angles that would need to be determined to fully characterize the conformation of this compound.

| Dihedral Angle | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Expected Range (°) |

| Phenyl-O-Phenyl | C(phenoxy) | O | C(nitrobenzene) | C(nitrobenzene) | 60 - 90 |

| Nitro Group Twist | C(adjacent to N) | C(bearing N) | N | O | 20 - 60 |

Theoretical and Computational Chemistry Insights into 1 3 Chlorophenoxy 2 Nitrobenzene

Quantum Chemical Calculations for Electronic Structure and Energetics

Computational chemistry employs a hierarchy of methods that balance accuracy with computational cost. Two major classes are ab initio and semi-empirical methods. researchgate.net

Ab Initio Methods: Latin for "from the beginning," these methods compute molecular properties using only fundamental physical constants, without relying on experimental data for parameterization. thaiscience.inforesearchgate.net The simplest ab initio method is the Hartree-Fock (HF) theory, which provides a good starting point but neglects a significant portion of electron correlation. thaiscience.info More advanced and computationally intensive methods, such as Configuration Interaction (CI) and Coupled Cluster (CC), build upon the HF framework to include electron correlation, yielding more accurate results. thaiscience.info Due to their high computational demand, ab initio methods are often applied to smaller molecular systems. researchgate.net

Semi-Empirical Methods: These methods offer a faster alternative by incorporating approximations and parameters derived from experimental data. researchgate.netresearchgate.net Methods like PM3 (Parameterized Model number 3), AM1 (Austin Model 1), and MNDO (Modified Neglect of Diatomic Overlap) simplify the complex integrals found in ab initio calculations, making it feasible to study larger molecules. tci-thaijo.orgnovapublishers.com While less accurate than ab initio approaches, they are powerful tools for quickly screening large numbers of molecules or studying large biological systems. researchgate.nettci-thaijo.org

Density Functional Theory (DFT) has become one of the most popular methods in computational chemistry, offering a favorable balance between accuracy and cost. researchgate.net DFT focuses on the electron density rather than the complex many-electron wavefunction to calculate the energy of a system. thaiscience.info

A primary application of DFT is molecular geometry optimization . This process computationally determines the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to the lowest energy on the potential energy surface. The optimization provides key geometric parameters such as bond lengths, bond angles, and dihedral (torsional) angles.

For 1-(3-chlorophenoxy)-2-nitrobenzene, a geometry optimization would reveal the precise spatial relationship between the two aromatic rings and the substituents. Based on studies of diphenyl ether, the molecule is not expected to be planar. Instead, the two rings are twisted relative to each other, with specific torsion angles around the C-O-C ether linkage. researchgate.net The nitro group (NO₂) and the chlorine atom will further influence the final geometry. The table below presents typical geometric parameters that would be obtained from a DFT calculation, illustrated with reference data from a DFT study on 4-nitroaniline, which shares the nitrobenzene (B124822) moiety. researchgate.net

| Parameter | Atoms Involved | Expected Value (Illustrative) |

|---|---|---|

| Bond Length (Å) | C-Cl | ~1.74 |

| Bond Length (Å) | C-O (ether) | ~1.36 - 1.40 |

| Bond Length (Å) | C-N (nitro) | ~1.47 |

| Bond Length (Å) | N-O (nitro) | ~1.23 |

| Bond Angle (°) | C-O-C | ~118 - 120 |

| Bond Angle (°) | O-N-O | ~125 |

| Dihedral Angle (°) | C-C-O-C | Variable (non-planar) |

Analysis of Molecular Electrostatic Potential (MEP) Surfaces

A Molecular Electrostatic Potential (MEP) surface is a color-coded 3D map that illustrates the charge distribution within a molecule. nih.gov It is an invaluable tool for predicting how a molecule will interact with other charged species and for identifying sites susceptible to electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attack. researchgate.net

On a standard MEP map:

Red regions indicate areas of negative electrostatic potential. These are electron-rich areas, often associated with lone pairs on electronegative atoms like oxygen or nitrogen, and are the most likely sites for an electrophilic attack. nih.gov

Blue regions indicate areas of positive electrostatic potential. These are electron-poor areas, typically around hydrogen atoms bonded to electronegative atoms, and are susceptible to nucleophilic attack. nih.gov

Green regions represent areas of neutral or near-zero potential.

For this compound, the MEP surface would clearly show strong negative potential (red) around the oxygen atoms of the nitro group, making them primary sites for interaction with electrophiles. The ether oxygen would also show negative potential. In contrast, positive potential (blue) would likely be observed around the hydrogen atoms of the aromatic rings, particularly those influenced by the electron-withdrawing nitro group. The chlorine atom would introduce a region of slight negative potential. This detailed map provides a visual guide to the molecule's reactivity hotspots. tci-thaijo.org

Computational Studies on Reaction Energetics and Transition States

Computational chemistry provides powerful tools to investigate the energetics of chemical reactions and the geometry of transition states, offering insights that are often difficult to obtain through experimental means alone. For this compound, computational studies can elucidate the pathways of its reactions, such as nucleophilic aromatic substitution (SNAAr), which is characteristic of nitro-activated aromatic systems.

While specific computational studies on the reaction energetics of this compound are not extensively documented in the provided search results, general principles of computational chemistry allow for a qualitative understanding. The energy profile of a reaction involving this molecule would be significantly influenced by the electronic nature of its substituents. The nitro group (NO₂), being a strong electron-withdrawing group, deactivates the benzene (B151609) ring it is attached to, making it susceptible to nucleophilic attack. msu.edu The phenoxy and chloro substituents further modulate this reactivity.

Transition state theory is central to understanding reaction kinetics. For a reaction such as the nucleophilic attack on the nitro-substituted ring, computational models like Density Functional Theory (DFT) can be employed to calculate the structure and energy of the transition state. rsc.org The presence of the bulky chlorophenoxy group would likely introduce steric hindrance, which would be reflected in a higher energy transition state compared to a less substituted nitrobenzene. semanticscholar.org Distortion-interaction activation strain (DIAS) analysis is a computational method that can decompose the activation energy barrier into contributions from the distortion of the reactants and the interaction between them, providing a detailed understanding of the factors controlling the reaction rate and selectivity. escholarship.org

| Reaction Type | Expected Influence of Substituents on Activation Energy | Key Factors Influencing Transition State |

| Nucleophilic Aromatic Substitution (SNAAr) | The electron-withdrawing nitro group lowers the activation energy for nucleophilic attack. The chloro and phenoxy groups can have competing electronic and steric effects. | Geometry of the Meisenheimer complex (intermediate), steric hindrance from the chlorophenoxy group, and electronic stabilization by the nitro group. |

| Electrophilic Aromatic Substitution | The nitro-deactivated ring is highly unreactive towards electrophiles. The chlorophenoxy-substituted ring is activated by the phenoxy group (via resonance) and deactivated by the chloro group (via induction). | The stability of the Wheland intermediate (arenium ion), which is destabilized by electron-withdrawing groups and stabilized by electron-donating groups. masterorganicchemistry.comic.ac.uk |

Quantitative Analysis of Substituent Effects on Aromatic Systems

The reactivity of the two aromatic rings in this compound is governed by the interplay of inductive and resonance effects of the substituents.

The Nitro-Substituted Ring:

Nitro Group (NO₂): This group exerts a strong electron-withdrawing inductive effect (-I) and a strong electron-withdrawing resonance effect (-R). ic.ac.uk The nitrogen atom, bonded to two highly electronegative oxygen atoms, carries a partial positive charge, which inductively pulls electron density from the ring. libretexts.org Through resonance, the nitro group can delocalize the pi-electrons of the benzene ring, creating positive charges at the ortho and para positions. youtube.com This makes the ring highly electron-deficient and thus strongly deactivated towards electrophilic substitution but activated for nucleophilic substitution. msu.edu

Phenoxy Group (-OPhCl): The oxygen atom of the ether linkage is more electronegative than carbon, leading to an electron-withdrawing inductive effect (-I). However, the lone pairs on the oxygen can be delocalized into the aromatic ring, resulting in a strong electron-donating resonance effect (+R). auburn.edu Generally, for oxygen-containing substituents, the resonance effect dominates, making the group as a whole activating. khanacademy.org

The Chloro-Substituted Ring:

Ether Linkage (-O-): The ether linkage attached to this ring acts as an electron-donating group through resonance (+R), activating the ring towards electrophilic attack.

The net effect on the reactivity of each ring is a combination of these influences. The nitro-substituted ring is strongly deactivated towards electrophiles and activated towards nucleophiles. The chloro-substituted ring is moderately activated by the phenoxy group, with the chloro substituent providing some deactivation.

| Substituent | Inductive Effect (-I / +I) | Resonance Effect (-R / +R) | Overall Effect on Electrophilic Aromatic Substitution |

| -NO₂ | Strong -I ic.ac.uk | Strong -R ic.ac.uk | Strongly Deactivating, Meta-directing msu.edu |

| -OPhCl (on nitro ring) | -I (due to oxygen) auburn.edu | +R (due to oxygen lone pairs) auburn.edu | Activating, Ortho/Para-directing |

| -Cl | Strong -I ic.ac.uk | Weak +R msu.edu | Deactivating, Ortho/Para-directing msu.edu |

| -O- (ether linkage on chloro ring) | - | +R | Activating, Ortho/Para-directing |

Fukui functions and other local reactivity descriptors derived from conceptual Density Functional Theory (DFT) are powerful tools for predicting the most reactive sites within a molecule. nih.gov These descriptors quantify how the electron density at a specific point in a molecule changes with the addition or removal of an electron.

Fukui Function (f(r)): There are three main types of Fukui functions:

f⁺(r): for nucleophilic attack, which indicates the sites most susceptible to gaining an electron. This is often approximated by the density of the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

f⁻(r): for electrophilic attack, which points to the sites that are most likely to donate an electron. This is often approximated by the density of the Highest Occupied Molecular Orbital (HOMO). researchgate.netmdpi.com

f⁰(r): for radical attack.

For this compound, the distribution of these Fukui functions would be highly informative. The areas with a high f⁺(r) value would be the most likely sites for nucleophilic attack. Due to the strong electron-withdrawing nature of the nitro group, these sites are expected to be the carbon atoms of the nitro-substituted ring, particularly those ortho and para to the nitro group. Conversely, the regions with high f⁻(r) values, susceptible to electrophilic attack, would be located on the chlorophenoxy ring, which is activated by the ether oxygen's resonance effect.

Local Softness (s(r)): This is another local reactivity descriptor, related to the Fukui function and the global softness of the molecule. It provides a similar indication of the most reactive sites.

Dual Descriptor (Δf(r)): The dual descriptor can simultaneously show the nucleophilic and electrophilic regions of a molecule.

Computational software can be used to calculate and visualize these descriptors, providing a detailed map of the molecule's reactivity. scm.comresearchgate.net For instance, negative values of the Fukui function can sometimes be observed, which have been associated with the presence of nitro groups and indicate a lack of reactivity at those specific points. mdpi.com

| Descriptor | Predicted Reactive Site on this compound | Governing Substituent Effect |

| f⁺(r) (for Nucleophilic Attack) | Carbons in the nitro-substituted ring (ortho/para to -NO₂) | Strong -R and -I effects of the nitro group. |

| f⁻(r) (for Electrophilic Attack) | Carbons in the chloro-substituted ring (ortho/para to the ether linkage) | Dominant +R effect of the phenoxy oxygen. |

Chemical Applications and Derivatization Strategies for 1 3 Chlorophenoxy 2 Nitrobenzene

Role as a Precursor in the Synthesis of Aromatic Amines and Anilines

The most prominent application of 1-(3-chlorophenoxy)-2-nitrobenzene is its use as a precursor for the corresponding aromatic amine, 2-(3-chlorophenoxy)aniline (B1339654). The reduction of the nitro group is a fundamental and reliable transformation in organic chemistry. This conversion is critical as the resulting aniline (B41778) is a key intermediate for the synthesis of pharmaceuticals, dyes, and heterocyclic compounds like phenoxazines.

A variety of methods can be employed for the reduction of aromatic nitro groups, each with its own advantages regarding yield, selectivity, and tolerance of other functional groups. nih.gov These methods fall into two main categories: catalytic hydrogenation and chemical reduction using dissolving metals.

Catalytic Hydrogenation: This method involves treating the nitro compound with hydrogen gas in the presence of a metal catalyst. It is often clean and produces high yields. nih.gov

H₂/Pd or Pt: Palladium or platinum catalysts, often supported on carbon (Pd/C, Pt/C), are highly effective for this transformation. scbt.com The reaction is typically carried out in a solvent like ethanol (B145695) or ethyl acetate. While efficient, this method can also reduce other susceptible functional groups, such as alkenes, if present. nih.gov

Chemical Reduction: These methods utilize metals in acidic media to generate the amine. They are widely used in laboratory settings.

Sn/HCl or Fe/HCl: The use of tin or iron metal in concentrated hydrochloric acid is a classic and robust method for nitro group reduction. wikipedia.orgresearchgate.netwikipedia.org The reaction is typically heated to drive it to completion. libretexts.org A basic workup with a reagent like sodium hydroxide (B78521) is required to deprotonate the initially formed anilinium salt and liberate the free amine. wikipedia.orglibretexts.org The Béchamp reduction, using iron and HCl, is a cost-effective method often used on an industrial scale.

Zn/AcOH: Zinc dust in acetic acid provides another effective means of reducing the nitro group, often proceeding under milder conditions.

The choice of reducing agent can be tailored based on the presence of other functional groups within the molecule to ensure selective transformation of the nitro group.

Table 1: Common Reagents for the Reduction of Aromatic Nitro Compounds

| Method Category | Reagents | Conditions | Notes |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C or Pt/C | Ethanol or Ethyl Acetate solvent | High efficiency and clean reaction profile. nih.govscbt.com |

| Dissolving Metal Reduction | Fe, HCl (Béchamp reduction) | Aqueous, often heated | Cost-effective for industrial scale; requires basic workup. |

| Dissolving Metal Reduction | Sn, conc. HCl | Heated under reflux | Classic laboratory method; requires basic workup. wikipedia.orglibretexts.org |

| Dissolving Metal Reduction | Zn, Acetic Acid | Dichloromethane or other organic solvents | Generally milder conditions than HCl-based systems. |

Transformation into Other Functionalized Aromatic Ethers

While the diaryl ether linkage is generally stable, the substitution pattern of this compound allows for transformations that can modify the ether structure. These reactions primarily target the chloro-substituted ring.

The Ullmann condensation is a classical copper-catalyzed reaction used to form diaryl ethers from an aryl halide and a phenol (B47542). wikipedia.orgorganic-chemistry.org While this compound is a product of such a reaction, the chloro-substituent on the phenoxy ring offers a handle for further modification. Nucleophilic aromatic substitution (SNAr) of the chlorine atom is possible, although it is challenging. The chlorine is meta to the activating ether oxygen, rendering it significantly less reactive towards nucleophilic attack than halides that are ortho or para to strongly electron-withdrawing groups. wikipedia.org Reaction with a potent nucleophile under forcing conditions, potentially with copper catalysis (an Ullmann-type reaction), would be required to displace the chlorine with another functional group (e.g., -OH, -OR, -NHR), thereby generating a new functionalized aromatic ether. wikipedia.orgnih.govmdpi.com

Utilization in the Formation of Heterocyclic Scaffolds

A significant application of this compound is its conversion into valuable heterocyclic structures, most notably phenoxazines. nih.gov This transformation leverages the proximity of the nitro group and the ether linkage.

The most common strategy involves the initial reduction of the nitro group to an amine, yielding 2-(3-chlorophenoxy)aniline, as detailed in section 6.1. This intermediate can then undergo intramolecular cyclization to form the phenoxazine (B87303) core. This ring-closing step can be achieved through various methods, including copper-catalyzed or palladium-catalyzed C-N bond formation, or through transition-metal-free approaches. acs.orgnih.gov Phenoxazine derivatives are important scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, and are used in materials science as dyes and photoredox catalysts. nih.govnih.gov

Alternatively, reductive cyclization methods can construct the heterocyclic ring in a single step from the nitro precursor. In these reactions, a reducing agent deoxygenates the nitro group to generate a reactive intermediate, such as a nitrene or nitroso species, which then undergoes intramolecular cyclization. researchgate.net

Cadogan-Sundberg Reaction: This reaction typically uses a trivalent phosphorus reagent, like triethyl phosphite, to deoxygenate the nitro group and trigger cyclization. While classically applied to the synthesis of indoles from o-nitrostyrenes and carbazoles from o-nitrobiphenyls, the principle can be extended to diaryl ethers to form phenoxazines. researchgate.netwikiwand.com

Palladium-Catalyzed Reductive Cyclization: Palladium catalysts, in the presence of a reducing agent like carbon monoxide, can mediate the conversion of dinitro compounds into fused heterocyclic systems. nih.gov This methodology highlights the potential for direct cyclization of nitro-aromatic precursors. organic-chemistry.org

In gas-phase experiments, even a protonated nitro group can act as an electrophile, initiating cyclization of 2-nitrodiphenyl ethers to form phenoxazine-based cations. nih.gov

Strategies for Further Functionalization of the Aromatic Rings

The two aromatic rings of this compound exhibit distinct reactivities, allowing for selective functionalization through electrophilic or nucleophilic substitution reactions.

Electrophilic Aromatic Substitution (EAS): The directing effects of the existing substituents determine the position of any new electrophilic attack (e.g., nitration, halogenation, Friedel-Crafts reaction).

Ring A (nitro-substituted ring): This ring is strongly deactivated by the electron-withdrawing nitro group (-NO₂). The ether oxygen (-OAr) is an activating, ortho,para-director, but its effect is largely overcome by the powerful deactivating nitro group. Electrophilic attack on this ring is therefore disfavored. If it were to occur under harsh conditions, the substitution would be directed to the positions ortho and para to the ether linkage and meta to the nitro group.

Ring B (chloro-substituted ring): This ring is more susceptible to electrophilic attack. The ether oxygen directs incoming electrophiles to the ortho and para positions relative to itself. The chlorine atom is a deactivating but also an ortho,para-director. The combined effect directs new substituents primarily to the positions ortho and para to the ether oxygen.

Nucleophilic Aromatic Substitution (SNAr): The presence of the strongly electron-withdrawing nitro group makes the nitro-substituted ring highly susceptible to nucleophilic attack.

Ring A (nitro-substituted ring): The nitro group is ortho to the ether linkage, which strongly activates the carbon atom attached to the phenoxy group for nucleophilic aromatic substitution. libretexts.orgtardigrade.indoubtnut.com A strong nucleophile could potentially displace the entire 3-chlorophenoxy group. The reactivity for SNAr is significantly enhanced by electron-withdrawing groups at the ortho and para positions relative to the leaving group. libretexts.orgdoubtnut.com

Ring B (chloro-substituted ring): The chlorine atom on this ring is not activated towards SNAr. It lacks an ortho or para electron-withdrawing group, making its displacement by a nucleophile very difficult under standard SNAr conditions. wikipedia.org

Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent Group | Ring | Activating/Deactivating | Directing Effect |

|---|---|---|---|

| -NO₂ | A | Strongly Deactivating | Meta |

| -OAr (Ether) | A & B | Activating | Ortho, Para |

| -Cl | B | Weakly Deactivating | Ortho, Para |

Applications as a Building Block in Complex Organic Synthesis

The varied reactivity of this compound makes it a versatile building block for the synthesis of more complex molecules. organic-chemistry.org The nitro group is not just a precursor to an amine; its strong electron-withdrawing nature enables key transformations like nucleophilic aromatic substitution and directs the regiochemistry of other reactions. doubtnut.com

The ability to be converted into 2-(3-chlorophenoxy)aniline is its most powerful feature. This aniline is a direct precursor to a range of substituted phenoxazines, which are sought-after targets in medicinal chemistry and materials science. nih.govnih.gov The strategic placement of the chlorine atom on the phenoxy ring provides an additional site for modification, either before or after cyclization, allowing for the synthesis of a library of derivatives for structure-activity relationship studies.

Furthermore, the distinct electronic properties of the two aromatic rings allow for selective, stepwise functionalization. One ring can be modified using nucleophilic chemistry while the other is targeted by electrophilic reagents. This controlled derivatization makes this compound a valuable starting material for constructing elaborate, multi-functionalized diaryl ether or heterocyclic systems.

Environmental Fate and Degradation Pathways of Nitroaromatic Ethers

Photolytic Degradation Mechanisms in Aquatic and Atmospheric Environments

Photolytic degradation, the breakdown of compounds by light, is a significant pathway for the transformation of chemicals in the environment. For 1-(3-Chlorophenoxy)-2-nitrobenzene, photolysis in aquatic and atmospheric systems is anticipated, primarily influenced by the nitrobenzene (B124822) moiety. Nitrobenzene is known to absorb sunlight, which can lead to its direct photolysis in near-surface waters. nih.gov The photolytic half-life of nitrobenzene itself can range from a few days to several weeks, depending on conditions like water depth and sunlight intensity. nih.gov

The degradation process for this compound is likely to involve the excitation of the nitro group, which can lead to several reaction pathways. One potential mechanism is the cleavage of the ether bond, resulting in the formation of 2-nitrophenol and 3-chlorophenol (B135607) . Another possibility is the transformation of the nitro group itself. In some cases, light energy can facilitate oxidative processes. up.pt The presence of a chlorine atom on the phenoxy ring may also influence the rate and products of photolysis, potentially leading to the formation of chlorinated and nitrated phenol (B47542) derivatives. researchgate.net Advanced oxidation processes, such as those involving persulfate ions activated by UV radiation, have been shown to be effective in degrading nitrobenzene, achieving nearly complete removal under specific laboratory conditions. scielo.org.mx

Microbial Biodegradation Pathways in Soil and Water Systems

The microbial breakdown of this compound is expected to be a slow process due to the presence of both a nitro group and a chlorine substituent, which often confer resistance to microbial attack. The degradation pathways are highly dependent on the presence or absence of oxygen.

Under aerobic conditions, microorganisms have developed several strategies to degrade nitroaromatic compounds. researchgate.net For this compound, two primary initial aerobic degradation pathways are plausible:

Oxidative Pathway: This pathway is initiated by dioxygenase enzymes that add two hydroxyl groups to one of the aromatic rings, leading to the formation of a substituted catechol. For instance, nitrobenzene can be converted to catechol by nitrobenzene-1,2-dioxygenase. researchgate.net A similar attack on this compound could lead to the formation of a chlorinated phenoxy-catechol intermediate. This is then followed by ring cleavage, typically through a meta-cleavage pathway, eventually leading to compounds that can enter central metabolic cycles. researchgate.net

Reductive Pathway: A more common initial step for nitroaromatics is the partial reduction of the nitro group to a hydroxylamino group, which is then rearranged to an aminophenol. nih.gov For the target compound, this would result in the formation of 2-amino-1-(3-chlorophenoxy)benzene . This amino-aromatic compound could then be further degraded, often involving ring-hydroxylating dioxygenases.

The presence of microbial communities with the ability to degrade nitrobenzene has been identified in river systems, and their degradation ability appears to be enhanced by prior exposure to the contaminant. researchgate.net

Table 1: Potential Aerobic Degradation Metabolites of this compound Click on the headers to sort the table.

| Precursor Compound | Degradation Pathway | Key Enzyme Type | Potential Metabolite |

| This compound | Oxidative | Dioxygenase | Chlorinated phenoxy-catechol |

| This compound | Reductive | Nitroreductase | 2-amino-1-(3-chlorophenoxy)benzene |

| 2-amino-1-(3-chlorophenoxy)benzene | Ring Hydroxylation | Dioxygenase | Hydroxylated amino-ether |

In anaerobic environments, such as saturated soils and sediments, the primary transformation of nitroaromatic compounds is the reduction of the nitro group. This process typically proceeds through nitroso and hydroxylamino intermediates to form the corresponding amine. Therefore, this compound is expected to be reduced to 2-amino-1-(3-chlorophenoxy)benzene . This reduction is a common fate for nitroaromatic compounds under anaerobic conditions and has been observed for nitrobenzene. nih.govnih.gov

Further degradation of the resulting aromatic amine under anaerobic conditions is generally slow. The process of breaking the aromatic ring without oxygen is energetically less favorable. Additionally, reductive dechlorination of the chlorophenoxy moiety could occur, although this is also typically a slow process. The complete mineralization of such a complex molecule under anaerobic conditions is considered challenging for microbial communities.

Table 2: Potential Anaerobic Degradation Metabolites of this compound Click on the headers to sort the table.

| Precursor Compound | Degradation Pathway | Key Process | Primary Metabolite |

| This compound | Nitro Group Reduction | Bioreduction | 2-amino-1-(3-chlorophenoxy)benzene |

| 2-amino-1-(3-chlorophenoxy)benzene | Reductive Dechlorination | Bioreduction | 1-phenoxy-2-aminobenzene |

Adsorption and Desorption Processes in Various Environmental Matrices

The movement and availability of this compound in the environment are heavily influenced by its adsorption to soil, sediment, and suspended particles. The chemical structure, featuring two aromatic rings, a chlorine atom, and a nitro group, suggests a moderate to high potential for adsorption. The log Kow (octanol-water partition coefficient) for 1-chloro-2-nitrobenzene (B146284) is 2.24, indicating a tendency to partition into organic phases. oecd.org The larger size and additional phenoxy group of this compound would likely result in an even higher Kow and, consequently, a stronger affinity for organic carbon in soil and sediment.

This strong adsorption would reduce its mobility in soil, decreasing the likelihood of leaching into groundwater. cdc.gov However, it also means the compound can accumulate in sediments of aquatic systems, acting as a long-term reservoir of contamination. Desorption, the release of the adsorbed compound back into the water or soil solution, is likely to be a slow process, contributing to its environmental persistence.

Volatilization Studies and Air-Water Exchange Dynamics

Volatilization from water surfaces to the atmosphere is another potential transport pathway. This process is governed by the compound's Henry's Law constant and vapor pressure. For reference, nitrobenzene has a vapor pressure of 0.245 torr at 25°C and a Henry's Law constant that suggests it can volatilize from water and moist soils. cdc.gov A study on nitrobenzene's mass transfer at the water-air interface found that its volatilization rate increases with temperature and water turbulence but is inhibited by the presence of surfactants and humic acid. nih.gov

Given its larger molecular size compared to nitrobenzene, this compound is expected to have a lower vapor pressure and thus be less volatile. According to the Mackay Fugacity Model for the related compound 1-chloro-2-nitrobenzene, the main environmental compartments it is expected to partition into are water (65.4%) and air (32.9%). oecd.org This suggests that while volatilization is a relevant process, a significant portion of the compound is likely to remain in the aquatic phase.

Environmental Persistence and Identification of Transformation Products

The environmental persistence of a chemical is determined by its resistance to degradation processes. up.pt Compounds with multiple functional groups that are resistant to degradation, such as nitro and chloro groups, tend to persist in the environment. up.ptnih.gov It is therefore anticipated that this compound would be a relatively persistent organic pollutant. Its degradation is likely to be slow, and complete mineralization may not always be achieved. cdc.gov

Transformation products resulting from partial degradation can themselves be of environmental concern. nih.gov Based on the degradation pathways discussed, a number of transformation products of this compound can be anticipated.

Table 3: Summary of Potential Transformation Products of this compound Click on the headers to sort the table.

| Transformation Process | Environmental Compartment | Potential Transformation Product |

| Photolysis | Aquatic/Atmospheric | 2-nitrophenol |

| Photolysis | Aquatic/Atmospheric | 3-chlorophenol |

| Aerobic Biodegradation | Soil/Water | 2-amino-1-(3-chlorophenoxy)benzene |

| Aerobic Biodegradation | Soil/Water | Chlorinated phenoxy-catechol |

| Anaerobic Biodegradation | Soil/Sediment/Water | 2-amino-1-(3-chlorophenoxy)benzene |

Q & A

Q. How can computational modeling complement experimental studies of this compound’s environmental fate?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.